(S)-1-Boc-2-(aminomethyl)pyrrolidine

Description

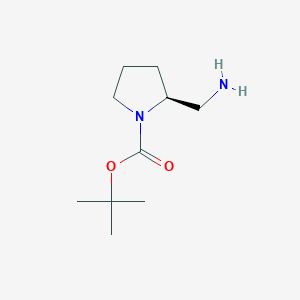

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGXYCNKQQJEED-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363709 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119020-01-8 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of (S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Boc-2-(aminomethyl)pyrrolidine, a key chiral building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines common synthetic routes, and provides illustrative workflows for its application in drug discovery.

Chemical and Physical Properties

This compound, also known as tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a stable, chiral diamine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen allows for selective functionalization of the exocyclic primary amine. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | 98-112 °C at 1 mmHg | [3] |

| Density | 1.044 g/cm³ | [3] |

| Refractive Index | 1.4670-1.4710 | [3][4] |

| Solubility | Miscible with N-methylpyrrolidinone | [3][4] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available chiral precursor, (S)-proline. A common synthetic strategy involves the protection of the pyrrolidine (B122466) nitrogen, followed by the conversion of the carboxylic acid moiety into an aminomethyl group. While a specific, detailed experimental protocol is not widely published in a single source, the following represents a generalized, multi-step synthesis based on established organic chemistry transformations.

A plausible and commonly employed synthetic route is outlined below. This pathway involves the initial protection of (S)-proline, followed by the reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and subsequent displacement with an azide, which is then reduced to the desired amine.

References

- 1. (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Cas 119020-01-8,(S)-1-N-Boc-2-(aminomethyl)pyrrolidine | lookchem [lookchem.com]

- 4. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine | 119020-01-8 [m.chemicalbook.com]

Spectroscopic Data and Experimental Protocols for (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate |

| Synonyms | (S)-2-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine, (S)-1-Boc-2-aminomethylpyrrolidine |

| CAS Number | 119020-01-8[1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][4][5] |

| Molecular Weight | 200.28 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid or solid[1] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (S)-1-Boc-2-(aminomethyl)pyrrolidine. These values are predicted based on the functional groups and overall structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| H on Boc group | ~ 1.45 | Singlet | 9H |

| Pyrrolidine ring protons (CH₂) | 1.70 - 2.00 | Multiplet | 4H |

| Aminomethyl protons (CH₂) | 2.60 - 2.90 | Multiplet | 2H |

| Pyrrolidine ring protons (N-CH₂) | 3.20 - 3.50 | Multiplet | 2H |

| Pyrrolidine ring proton (CH) | 3.80 - 4.10 | Multiplet | 1H |

| Amine protons (NH₂) | Broad singlet | 2H |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

| Assignment | Expected Chemical Shift (δ) ppm |

| Pyrrolidine ring carbons (CH₂) | 23 - 30 |

| Boc group methyl carbons (C(CH₃)₃) | ~ 28.5 |

| Aminomethyl carbon (CH₂) | ~ 45 |

| Pyrrolidine ring carbon (N-CH₂) | ~ 47 |

| Pyrrolidine ring carbon (CH) | ~ 58 |

| Boc group quaternary carbon (C(CH₃)₃) | ~ 79 |

| Boc group carbonyl carbon (C=O) | ~ 155 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (alkane) | 2850 - 2980 | Strong |

| C=O Stretch (Boc carbamate) | 1680 - 1700 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 201.16 | Molecular ion plus a proton. |

| [M-C₄H₈]⁺ or [M-56]⁺ | 145.10 | Loss of isobutylene (B52900) from the Boc group. |

| [M-Boc+H]⁺ or [M-100+H]⁺ | 101.11 | Loss of the entire Boc group. |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is homogeneous.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans, or more for dilute samples.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

As this compound can be a liquid or a low-melting solid, the ATR technique is ideal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the ATR press to ensure good contact.

-

-

Instrument Parameters (FT-IR):

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Technique: Electrospray Ionization (ESI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow and Temperature: Optimize for stable spray and efficient desolvation.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the Boc group or parts of it.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the experimental workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to (S)-1-Boc-2-(aminomethyl)pyrrolidine: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and synthetic applications of (S)-1-Boc-2-(aminomethyl)pyrrolidine (CAS No. 119020-01-8). This chiral pyrrolidine (B122466) derivative is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Core Compound Information

This compound is a stable, versatile intermediate characterized by a pyrrolidine ring protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, and a primary amine functionality at the C2 position. This structure makes it an ideal starting material for the introduction of a chiral pyrrolidine moiety into target molecules.

| Chemical Information | |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate |

| CAS Number | 119020-01-8 |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CN |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically >97% |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number(s) | Purity | Available Quantities |

| MedChemExpress | HY-W016335 | >98% | 500 mg, 1 g, 5 g |

| Thermo Scientific Chemicals | H52727 | 97% | 1 g, 5 g |

| Fisher Scientific | H52727 | 97% | 1 g, 5 g |

| TCI Chemicals | A2473 | >98.0% (GC) | 1 g, 5 g |

| Sigma-Aldrich | 721824 (discontinued) | Not specified | Not available |

| Santa Cruz Biotechnology | sc-261113 | Not specified | 100 mg, 250 mg, 1 g |

| Apollo Scientific | OR15683 | Not specified | 1 g, 5 g, 10 g, 25 g |

Key Synthetic Applications & Experimental Protocols

This compound serves as a crucial chiral building block in the synthesis of a range of biologically active molecules. Below are detailed experimental protocols for some of its key applications.

Synthesis of Dopamine (B1211576) D2 Receptor Antagonists

This compound is a key intermediate in the synthesis of potent and selective dopamine D2 receptor antagonists, which are of significant interest in the treatment of neuropsychiatric disorders.

Experimental Protocol: Synthesis of a D2 Receptor Antagonist Precursor

This protocol is adapted from methodologies described in the medicinal chemistry literature for the synthesis of novel D2 receptor antagonists.

-

Step 1: Reductive Amination. To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M), is added a substituted aromatic aldehyde (1.1 eq). The mixture is stirred at room temperature for 1 hour.

-

Step 2: Reduction. Sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours, or until completion as monitored by TLC or LC-MS.

-

Step 3: Work-up. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired N-substituted this compound derivative.

-

Step 5: Boc Deprotection. The purified product from Step 4 is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the final D2 receptor antagonist precursor.

Chiral Organocatalyst for Asymmetric Michael Additions

The primary amine of this compound can be immobilized on a solid support, such as a Merrifield resin, to create a recyclable chiral organocatalyst. After deprotection of the Boc group, the resulting pyrrolidine-based catalyst is effective in promoting asymmetric Michael additions.

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene

This protocol is a general representation of the application of a resin-bound (S)-pyrrolidinemethyl catalyst.

-

Catalyst Preparation: this compound is reacted with a chloromethylated polystyrene resin (Merrifield resin) in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like DMF at elevated temperature. The Boc group is subsequently removed using trifluoroacetic acid (TFA) in DCM to yield the resin-supported chiral catalyst.

-

Step 1: Reaction Setup. To a mixture of the nitroalkene (1.0 eq) and the ketone (5.0 eq) in a suitable solvent (e.g., a mixture of isopropanol (B130326) and water), is added the resin-supported chiral catalyst (0.1 eq).

-

Step 2: Reaction Conditions. The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Step 3: Catalyst Removal. The solid-supported catalyst is removed by simple filtration and can be washed with the reaction solvent and reused.

-

Step 4: Work-up and Purification. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral Michael adduct. The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-1-Boc-2-(aminomethyl)pyrrolidine (CAS RN: 119020-01-8), a key chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

GHS Pictograms:

| Pictogram | Description |

|

| Corrosion |

|

| Exclamation Mark |

Signal Word: Danger [4]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Prevention | Response | Storage | Disposal |

| P260 | Do not breathe dusts or mists.[4] | P301+P312 | P405 | P501 |

| P264 | Wash hands thoroughly after handling.[6] | P301+P330+P331 | Store locked up.[4] | Dispose of contents/container to an approved waste disposal plant.[6] |

| P270 | Do not eat, drink or smoke when using this product.[6] | P303+P361+P353 | ||

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] | P304+P340+P310 | ||

| P305+P351+P338 | ||||

| P310 | ||||

| P330 | ||||

| P363 |

Full text for response P-codes can be found in the First-Aid Measures section.

Physical and Chemical Properties

There are some discrepancies in the reported physical state of this compound. While some suppliers list it as a solid, others describe it as a liquid.[5] Researchers should be prepared to handle it in either form.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [7] |

| Molecular Weight | 200.28 g/mol | [7] |

| Appearance | Colorless to Almost Colorless Clear Liquid or Solid | [3] |

| Boiling Point | 98-112 °C at 1 mm Hg | [1] |

| Density | ~1.044 g/cm³ (Predicted) | [1] |

| Flash Point | 123.3 °C | [1] |

| Solubility | Miscible with N-methylpyrrolidinone. | [1][3] |

| Storage Temperature | 2-8°C | [1] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

-

Clothing: A lab coat or a disposable gown made of a resistant material (e.g., polyethylene-coated polypropylene) should be worn.

-

-

Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a P3 (EN 143) respirator cartridge or a NIOSH-approved respirator is necessary.

Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

If handling the solid form, avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools to prevent ignition.[6]

-

Wash hands thoroughly after handling the substance.[6]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials and foodstuff containers.[6]

Experimental Workflow for Safe Handling

The following diagram outlines a standard operating procedure for the safe use of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

Immediate action is required in the event of exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[6]

-

Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Toxicological and Ecological Information

First-Aid Response Flowchart

The following diagram illustrates the decision-making process for first-aid response following an exposure incident.

Caption: A flowchart detailing the appropriate first-aid response for various exposure routes.

References

- 1. Cas 119020-01-8,(S)-1-N-Boc-2-(aminomethyl)pyrrolidine | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine | 119020-01-8 [m.chemicalbook.com]

- 5. 1-Boc-2-(aminomethyl)pyrrolidine 177911-87-4 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

Unveiling the Solubility Profile of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of chiral building blocks like (S)-1-Boc-2-(aminomethyl)pyrrolidine is critical for reaction optimization, purification, and formulation. This technical guide provides a consolidated overview of the available solubility data for this versatile synthetic intermediate, alongside a general experimental protocol for determining its solubility in various solvents.

This compound is a key chiral amine used in the synthesis of a wide array of pharmaceutical compounds and complex molecules.[1][2][3] Its utility as a building block in organic and medicinal chemistry underscores the importance of its physical properties, particularly its solubility, which dictates its handling, reaction conditions, and downstream processing.[1][4]

Solubility Data

Quantitative experimental data on the solubility of this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, existing sources provide some key insights into its solubility characteristics. The compound is reported to be miscible with N-methylpyrrolidinone (NMP), a polar aprotic solvent.[5][6][7][8] Furthermore, computational models have predicted its solubility in water, although these figures can vary depending on the prediction method used.

| Solvent | Solubility | Data Type |

| N-methylpyrrolidinone | Miscible | Experimental |

| Water | 7.29 mg/mL | Predicted (ESOL model) |

| Water | 4.9 mg/mL | Predicted (Ali et al. model) |

| Water | 29.8 mg/mL | Predicted (SILICOS-IT model) |

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure that can be employed to quantitatively determine the solubility of this compound in a solvent of interest. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Dichloromethane, Methanol, Toluene, etc.)

-

Scintillation vials or small test tubes with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm or 0.45 µm PTFE or appropriate material)

-

Pre-weighed sample vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains.

-

Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed sample vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the sample vial in a vacuum oven or use a stream of inert gas (e.g., nitrogen) to gently evaporate the solvent completely. Ensure the temperature is kept low to avoid degradation of the compound.

-

-

Gravimetric Analysis:

-

Once the solvent is fully evaporated, weigh the sample vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus its initial pre-weighed mass.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

-

-

Workflow for Chiral Amine in Asymmetric Synthesis

This compound is frequently employed as a chiral building block or as a precursor to chiral catalysts in asymmetric synthesis. The following diagram illustrates a typical workflow for its application.

Caption: Workflow for the use of a chiral amine in asymmetric synthesis.

References

- 1. Cas 119020-01-8,(S)-1-N-Boc-2-(aminomethyl)pyrrolidine | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine | 119020-01-8 [m.chemicalbook.com]

- 8. (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral purity and enantiomeric excess (ee) of (S)-1-Boc-2-(aminomethyl)pyrrolidine, a critical chiral building block in pharmaceutical and organic synthesis.[1][2] This document details the analytical methodologies for determining enantiomeric purity, summarizes available quantitative data, and outlines a common synthetic pathway.

Introduction

This compound, also known as tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral heterocyclic compound widely utilized as an intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its stereochemistry is crucial for the biological activity and selectivity of the final products. Therefore, the accurate determination and control of its chiral purity and enantiomeric excess are of paramount importance in drug development and manufacturing.

Quantitative Data on Chiral Purity and Enantiomeric Excess

The enantiomeric excess of commercially available this compound is typically high, ensuring its suitability for stereoselective synthesis. The following table summarizes the available quantitative data on the chiral purity and enantiomeric excess of this compound.

| Parameter | Value | Analytical Method | Source |

| Enantiomeric Excess (ee) | ≥97.5% | Gas Chromatography (GC) | [1][3] |

| Assay Purity | ≥96.5% | Gas Chromatography (GC) | [3] |

| Assay Purity | 97% | Not specified | [4] |

Experimental Protocols for Enantiomeric Excess Determination

The determination of the enantiomeric excess of this compound can be achieved through various chromatographic techniques, primarily chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While direct analysis is possible, derivatization is often employed to enhance separation and detection.

Chiral Gas Chromatography (GC) - Derivatization Method

A common approach for determining the enantiomeric excess of chiral amines by GC involves derivatization to form diastereomers that can be separated on a standard achiral column or enhancing the separation on a chiral column. A reported method for a similar N-Boc-2-lithiopyrrolidine involves quenching with an achiral reagent followed by analysis on a chiral stationary phase.

Experimental Protocol (Adapted):

-

Derivatization:

-

Dissolve the this compound sample in a suitable aprotic solvent (e.g., diethyl ether).

-

Add a derivatizing agent, such as trimethylsilyl (B98337) chloride, to react with the primary amine.

-

Quench the reaction and extract the derivatized product.

-

-

GC Analysis:

-

Column: Chiral stationary phase capillary column (e.g., β-cyclodextrin).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split.

-

Temperature Program: An optimized temperature ramp to ensure separation of the diastereomeric derivatives.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) - Derivatization Method

For compounds that are not readily analyzable by GC or for which direct HPLC separation is challenging, pre-column derivatization with a chiral reagent can be an effective strategy. This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

Experimental Protocol (Adapted from a similar compound): [5]

-

Derivatization:

-

React this compound with a chiral derivatizing agent (e.g., 4-nitrobenzoic acid) in the presence of a coupling agent to form diastereomeric amides.[5]

-

-

HPLC Analysis:

-

Column: A high-performance chiral stationary phase (CSP) column, such as Chiralcel OD-H (250 x 4.6 mm).[5]

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 98:2, v/v) containing a small amount of an amine modifier like triethylamine (B128534) (e.g., 0.2%).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25°C.[5]

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).[5]

-

-

Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two diastereomers in the same manner as the GC method.

Synthesis Pathway

This compound is commonly synthesized from the chiral pool starting material, (S)-proline. This ensures the retention of the desired stereochemistry at the C2 position. The following diagram illustrates a typical synthetic route.

Caption: A common synthetic pathway for this compound.

Logical Workflow for Chiral Purity Analysis

The determination of chiral purity and enantiomeric excess follows a logical workflow, from sample preparation to data analysis and reporting.

Caption: Workflow for determining the enantiomeric excess of the target compound.

Conclusion

The chiral purity of this compound is a critical quality attribute for its application in stereoselective synthesis, particularly in the pharmaceutical industry. This guide has provided an overview of the available data and detailed experimental approaches for the determination of its enantiomeric excess. The use of chiral chromatography, either directly or after derivatization, provides reliable and accurate methods for ensuring the quality of this important chiral building block. For routine quality control, the development of a validated direct chiral HPLC or GC method is recommended to avoid the complexities of derivatization.

References

- 1. (S)-(氨甲基)-1-BOC-吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

(S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(aminomethyl)pyrrolidine has emerged as a critical chiral building block in medicinal chemistry and drug development. Its unique structural features, combining a protected pyrrolidine (B122466) ring with a primary amine, make it a versatile scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive review of the literature, focusing on its synthesis, key applications in the development of targeted therapeutics, and detailed experimental protocols.

Physicochemical Properties

This compound, also known as tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a stable, solid compound at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| CAS Number | 119020-01-8 | [2] |

| Appearance | Solid | [1] |

| Optical Purity | ≥97.5% enantiomeric excess (GC) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most common and stereospecific synthesis of this compound commences from the readily available chiral starting material, (S)-prolinol. The synthesis is a multi-step process that involves the protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to the amine, and final deprotection/purification. A representative synthetic workflow is depicted below.

References

Methodological & Application

Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(aminomethyl)pyrrolidine is a versatile chiral building block extensively utilized in the field of asymmetric synthesis. Its primary application lies in the construction of more complex chiral organocatalysts and ligands, rather than direct use as a catalyst itself. The inherent chirality of the pyrrolidine (B122466) ring makes it an excellent scaffold for creating catalysts that can induce high stereoselectivity in a variety of chemical transformations. These catalysts are particularly effective in carbon-carbon bond-forming reactions, such as Michael additions and aldol (B89426) reactions, which are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a bifunctional thiourea-amine organocatalyst and its subsequent application in the asymmetric Michael addition of ketones to nitroolefins.

Key Application: Synthesis of Chiral Thiourea-Amine Organocatalysts

This compound serves as a crucial starting material for the synthesis of bifunctional organocatalysts that combine a Lewis basic pyrrolidine moiety with a hydrogen-bond-donating thiourea (B124793) group. This dual functionality allows the catalyst to activate both the nucleophile (ketone, via enamine formation) and the electrophile (nitroolefin, via hydrogen bonding) simultaneously, leading to high catalytic efficiency and stereoselectivity.

A notable example is the synthesis of a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst. The fluorous tag facilitates the recovery and recycling of the catalyst, adding to the sustainability of the process.

Logical Workflow for Catalyst Synthesis and Application

Application Notes and Protocols for (S)-1-Boc-2-(aminomethyl)pyrrolidine in Chiral Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of catalysts and ligands derived from the versatile chiral building block, (S)-1-Boc-2-(aminomethyl)pyrrolidine. This compound serves as a valuable precursor for the synthesis of efficient organocatalysts and chiral ligands for metal-catalyzed asymmetric reactions, which are crucial in the development of enantiomerically pure pharmaceuticals and fine chemicals.

Application Note 1: Organocatalysis - Asymmetric Michael Addition of Ketones to Nitroolefins

Organocatalysts derived from this compound have proven to be highly effective in promoting asymmetric Michael additions. Specifically, a carbamate (B1207046) ester derivative, pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester, has demonstrated excellent performance in the reaction between ketones and nitroolefins in aqueous media, offering high yields and stereoselectivities.

Data Presentation

The following table summarizes the quantitative data for the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene using an organocatalyst synthesized from this compound. The data highlights the catalyst's efficiency under various conditions.

| Entry | Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | Water | None | 24 | 90 | 95:5 | 85 |

| 2 | Brine | None | 24 | 92 | 96:4 | 90 |

| 3 | Water | Acetic Acid (10) | 12 | 95 | 97:3 | 92 |

| 4 | Brine | Acetic Acid (10) | 12 | 97 | 97:3 | 94 |

| 5 | Water | TFA (10) | 24 | 70 | 90:10 | 80 |

| 6 | Brine | TFA (10) | 24 | 75 | 92:8 | 82 |

| 7 | THF | Acetic Acid (10) | 48 | 65 | 85:15 | 75 |

| 8 | Toluene | Acetic Acid (10) | 48 | 50 | 80:20 | 70 |

Data sourced from a study on pyrrolidine-carbamate based chiral organocatalysts.

Experimental Protocols

1. Synthesis of Pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester Organocatalyst

This protocol describes the synthesis of the chiral organocatalyst from this compound.

-

Step 1: Reaction Setup

-

To a stirred solution of this compound (1.0 eq.) in dry dichloromethane (B109758) (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (B128534) (1.2 eq.).

-

-

Step 2: Addition of Isobutyl Chloroformate

-

Slowly add isobutyl chloroformate (1.1 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Step 3: Work-up and Purification

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the Boc-protected carbamate.

-

-

Step 4: Boc Deprotection

-

Dissolve the purified Boc-protected carbamate in a 4M HCl solution in dioxane.

-

Stir the solution at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with aqueous sodium hydroxide (B78521) and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final organocatalyst, pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester.

-

2. General Protocol for the Asymmetric Michael Addition

This protocol outlines the general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.

-

Step 1: Reaction Setup

-

In a glass vial, dissolve the organocatalyst (10 mol%) and the desired additive (e.g., acetic acid, 10 mol%) in the chosen solvent (e.g., brine, 2 mL).

-

-

Step 2: Addition of Reactants

-

Add trans-β-nitrostyrene (0.5 mmol, 1.0 eq.) to the solution.

-

Add cyclohexanone (1.0 mmol, 2.0 eq.) to the reaction mixture.

-

-

Step 3: Reaction Monitoring

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Step 4: Work-up and Analysis

-

Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of (S)-1-Boc-2-(aminomethyl)pyrrolidine as a precursor for the synthesis of a chiral prolinamide organocatalyst. The subsequent application of this catalyst in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene is described in detail, offering a robust method for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for drug discovery and development.

Introduction

This compound is a versatile chiral building block extensively used in the synthesis of complex molecules and organocatalysts.[1][2] Its inherent chirality, derived from the pyrrolidine (B122466) ring, makes it an excellent starting material for the development of catalysts that can induce high levels of stereoselectivity in asymmetric reactions. This document focuses on the synthesis of a prolinamide-based organocatalyst from this compound and its successful application in the organocatalytic asymmetric Michael addition. This reaction is a cornerstone in synthetic organic chemistry for the construction of chiral γ-nitro ketones, which are valuable intermediates for the synthesis of various biologically active compounds.

Catalyst Synthesis: (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide

The synthesis of the chiral prolinamide organocatalyst involves a two-step process starting from commercially available this compound and N-Boc-L-proline. The procedure involves an amide coupling reaction followed by deprotection of the Boc groups.

Experimental Protocol: Catalyst Synthesis

Step 1: Amide Coupling

-

To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (B109758) (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the Boc-protected prolinamide.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected prolinamide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM or another suitable organic solvent.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst.

Asymmetric Michael Addition Protocol

The synthesized (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide is employed as an organocatalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Experimental Protocol: Asymmetric Michael Addition

-

To a stirred solution of β-nitrostyrene (1.0 eq) and the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst (0.1 eq) in a suitable solvent (e.g., toluene, chloroform, or dichloromethane), add cyclohexanone (5.0 eq).

-

Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours).

-

Monitor the progress of the reaction by TLC.

-

Upon completion, directly purify the reaction mixture by column chromatography on silica gel to isolate the desired γ-nitro ketone product.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following table summarizes the performance of the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst in the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes.

| Entry | R Group in β-nitrostyrene | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) [syn] |

| 1 | H | Toluene | 48 | 95 | 95:5 | 97 |

| 2 | 4-Cl | Toluene | 48 | 92 | 96:4 | 98 |

| 3 | 4-Me | Toluene | 72 | 90 | 94:6 | 96 |

| 4 | 2-Cl | Toluene | 72 | 88 | 93:7 | 95 |

| 5 | 4-OMe | Chloroform | 48 | 96 | 92:8 | 94 |

| 6 | 3-NO₂ | Chloroform | 72 | 85 | 90:10 | 92 |

Visualizations

Catalyst Synthesis Workflow

Caption: Workflow for the synthesis of the prolinamide organocatalyst.

Asymmetric Michael Addition Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

References

Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions.[1] This application note provides detailed protocols for the efficient deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine to yield (S)-2-(aminomethyl)pyrrolidine, a valuable chiral building block in pharmaceutical and materials science research. The protocols described herein utilize standard and effective reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in dioxane.

The acid-catalyzed removal of the Boc group proceeds through protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] This process is generally high-yielding and clean, making it a reliable transformation in multi-step syntheses.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound using two common acidic methods. These values are based on established procedures for similar substrates and provide a benchmark for experimental work.[2][3]

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |

| Typical Yield | >90% | >90% |

| Purity | High, purification may be required | High, often precipitates as HCl salt |

Experimental Protocols

Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the deprotection using a solution of TFA in DCM, a widely used and effective method.[4]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), or a 25-50% solution of TFA in DCM can be used.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield (S)-2-(aminomethyl)pyrrolidine.[1]

Method B: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method using a commercially available solution of HCl in dioxane, which often results in the precipitation of the product as its hydrochloride salt.[6][7]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Methanol (B129727) (optional, for dissolution)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place this compound in a round-bottom flask with a magnetic stir bar.

-

Add a 4M solution of HCl in 1,4-dioxane. If the starting material is not fully soluble, a minimal amount of methanol can be added to aid dissolution.[6]

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS. The product, (S)-2-(aminomethyl)pyrrolidine dihydrochloride, may precipitate out of the solution as a solid.

-

Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with diethyl ether to remove any non-polar impurities.[1]

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The residue can then be triturated with diethyl ether to induce solidification and then filtered.

-

The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Mandatory Visualizations

Caption: Experimental workflow for Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Application of (S)-1-Boc-2-(aminomethyl)pyrrolidine in Peptide Synthesis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(aminomethyl)pyrrolidine is a versatile chiral building block with significant potential in the design and synthesis of novel peptides, peptidomimetics, and other constrained molecules for drug discovery and development. Its unique structure, featuring a protected primary amine on a pyrrolidine (B122466) scaffold, allows for its incorporation into peptide chains to introduce conformational constraints, act as a linker for cyclization, or serve as a scaffold for creating sophisticated molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide synthesis.

This compound acts as a valuable intermediate in organic synthesis and is employed as a chiral and heterocyclic building block in synthetic chemistry.[1] The pyrrolidine ring is a prevalent core structure in many FDA-approved drugs, and its incorporation into molecules can enhance their three-dimensional character, a desirable trait in modern drug design.

Key Applications in Peptide Synthesis

The primary applications of this compound in peptide science include:

-

Induction of β-turns and other secondary structures: The rigid pyrrolidine ring can be used to mimic proline and induce specific turns in a peptide backbone, which is crucial for receptor binding and biological activity.

-

Peptide Cyclization: The diamino functionality, after deprotection, can serve as a linker for head-to-tail or side-chain-to-side-chain cyclization, enhancing peptide stability and bioavailability.

-

Synthesis of Peptidomimetics: This building block can act as a scaffold to append various functionalities, leading to the creation of novel peptidomimetics with improved pharmacological properties. The rising interest in peptidomimetics for various biomedical fields necessitates optimized and rapid synthesis protocols.[2]

-

Linker for Conjugation: It can be utilized to link peptides to other molecules of interest, such as reporter tags, cytotoxic drugs, or delivery vehicles.

Quantitative Data Summary

The following table summarizes representative quantitative data for the incorporation and utilization of this compound in peptide synthesis. Please note that this data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.

| Parameter | Incorporation as Internal Residue | Use as Cyclization Linker (On-Resin) | Use as Cyclization Linker (Solution Phase) |

| Coupling Efficiency | >95% | >95% | N/A |

| Crude Peptide Purity (HPLC) | 80-90% | 75-85% | 60-75% |

| Final Purity after Purification (HPLC) | >98% | >98% | >97% |

| Overall Yield (based on resin loading) | 15-25% | 10-20% | 5-15% |

| Major Side Products | Incomplete coupling, deletion sequences | Dimerization, oligomerization | Dimerization, oligomerization, side-chain modifications |

Experimental Protocols

Protocol 1: Incorporation of this compound as a Proline Mimetic in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. The pyrrolidine nitrogen is coupled to the C-terminus of the growing peptide chain, and the subsequent amino acid is coupled to the exocyclic primary amine after Boc deprotection.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine (B6355638) solution (20% in DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min). Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using a solution of the Fmoc-amino acid (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Incorporation of this compound:

-

Activate the C-terminal carboxylic acid of the resin-bound peptide using DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 10 minutes.

-

Add this compound (4 eq) to the activated peptide-resin and allow the reaction to proceed for 2-4 hours. Monitor for completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection: Remove the Boc protecting group from the exocyclic amine by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF, followed by a neutralization step with 10% DIEA in DMF.

-

Continue Peptide Elongation: Couple the next Fmoc-amino acid to the newly freed primary amine using the standard coupling procedure (Step 3).

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Diagram of the incorporation workflow:

Caption: Workflow for incorporating the building block into a peptide.

Protocol 2: On-Resin Cyclization of a Peptide using this compound as a Linker

This protocol details the synthesis of a head-to-tail cyclized peptide using the diamino functionality of the pyrrolidine derivative as an internal linker.

Materials:

-

Sieber amide resin

-

This compound

-

Fmoc-protected amino acids

-

DIC, Oxyma Pure

-

20% Piperidine in DMF

-

1% TFA in DCM

-

HBTU, HOBt, DIEA

-

Cleavage cocktail

Procedure:

-

Resin Preparation: Swell the Sieber amide resin in DMF.

-

Linker Attachment:

-

Activate the resin with DIC (4 eq) and Oxyma Pure (4 eq) in DMF.

-

Couple this compound (4 eq) to the resin.

-

-

Boc Deprotection: Remove the Boc group with 50% TFA in DCM. Neutralize with 10% DIEA in DMF.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid of the desired peptide to the exocyclic primary amine of the linker.

-

Peptide Elongation: Synthesize the linear peptide sequence using standard Fmoc-SPPS.

-

N-terminal Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Side-chain Deprotection of Linker Attachment Point: Selectively deprotect the side-chain of the amino acid used to attach the peptide to the resin (if an orthogonal protecting group was used).

-

On-Resin Cyclization:

-

Swell the peptide-resin in DMF.

-

Add a solution of HBTU (4 eq), HOBt (4 eq), and DIEA (8 eq) in DMF.

-

Allow the cyclization reaction to proceed for 12-24 hours. Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

-

-

Cleavage and Purification: Cleave the cyclic peptide from the resin, precipitate, purify by RP-HPLC, and characterize as described in Protocol 1.

Diagram of the on-resin cyclization workflow:

Caption: Workflow for on-resin peptide cyclization.

Signaling Pathways and Logical Relationships

The incorporation of this compound to create constrained peptides can be a key strategy in designing ligands that target specific protein-protein interactions (PPIs). Many PPIs are mediated by short, flexible peptide motifs that adopt a specific conformation upon binding. By pre-organizing a synthetic peptide into this bioactive conformation, binding affinity and selectivity can be significantly enhanced.

Diagram of the logical relationship for enhanced receptor binding:

Caption: Logic for improved receptor binding with constrained peptides.

Conclusion

This compound is a powerful tool for peptide chemists and drug developers. Its ability to introduce conformational constraints and serve as a versatile linker opens up new avenues for the design of potent and stable peptide-based therapeutics. The protocols and data presented herein provide a solid foundation for researchers to begin exploring the potential of this valuable synthetic building block.

References

Application Notes and Protocols for (S)-1-Boc-2-(aminomethyl)pyrrolidine Catalyzed Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding toxic heavy metals. Proline and its derivatives are among the most successful organocatalysts for the aldol reaction, proceeding through an enamine-based mechanism. This document provides detailed application notes and protocols for the use of (S)-1-Boc-2-(aminomethyl)pyrrolidine and its derivatives as catalysts in asymmetric aldol reactions.

While direct literature reports on the use of unmodified this compound as a catalyst for the aldol reaction are limited, its structural similarity to other effective proline-derived organocatalysts allows for the development of robust experimental protocols. The following information is based on established procedures for closely related catalysts and provides a strong starting point for reaction optimization.

Catalytic Cycle and Reaction Mechanism

The catalytic cycle of a proline-derived aminocatalyst in an aldol reaction generally proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone donor to form a chiral enamine intermediate.

-

Nucleophilic Attack: The enamine attacks the aldehyde acceptor, forming a new carbon-carbon bond and a tetrahedral intermediate.

-

Hydrolysis: The intermediate is hydrolyzed to release the aldol product and regenerate the catalyst for the next catalytic cycle.

The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst during the nucleophilic attack of the enamine on the aldehyde.

Experimental Protocols

The following protocols are representative examples of asymmetric aldol reactions catalyzed by proline-derived organocatalysts and can be adapted for use with this compound or its derivatives.

Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde (B150856)

This protocol is adapted from studies on polymer-supported pyrrolidine catalysts derived from this compound.

Materials:

-

This compound derived catalyst (e.g., polymer-supported)

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Chloroform (B151607) (or other suitable solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

-

To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in chloroform (5.0 mL) is added cyclohexanone (5.0 mmol, 5.0 equiv.).

-

The catalyst (0.1 mmol, 10 mol%) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired aldol product.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from aldol reactions catalyzed by proline-derived organocatalysts. These values can serve as a benchmark for reactions employing this compound derivatives.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes

| Entry | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |

| 1 | 4-Nitrobenzaldehyde | Chloroform | 10 | 24 | 85 | 73:27 | 68 |

| 2 | 4-Cyanobenzaldehyde | Chloroform | 10 | 36 | 78 | 70:30 | 65 |

| 3 | 2-(Trifluoromethyl)benzaldehyde | Chloroform | 10 | 48 | 65 | 65:35 | 47 |

Data is representative and based on analogous polymer-supported catalysts.

Table 2: Solvent Effects on the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

| Entry | Solvent | Yield (%) | dr (anti:syn) | ee (%) [anti] |

| 1 | Chloroform | 85 | 73:27 | 68 |

| 2 | Dichloromethane | 82 | 75:25 | 62 |

| 3 | Toluene | 75 | 60:40 | 55 |

| 4 | Acetonitrile | 60 | 50:50 | 40 |

Data is representative and based on analogous polymer-supported catalysts.

Visualizations

Diagram 1: General Workflow for the this compound Catalyzed Aldol Reaction

Application Notes and Protocols: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(aminomethyl)pyrrolidine serves as a versatile chiral building block for the synthesis of a variety of organocatalysts. These catalysts are highly effective in promoting asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The pyrrolidine (B122466) scaffold, when appropriately functionalized, provides a chiral environment that enables excellent stereocontrol, leading to high yields and enantioselectivities of the desired Michael adducts. These adducts are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Application in Organocatalyst Synthesis

This compound is a common starting material for the synthesis of bifunctional organocatalysts. The primary amine can be readily derivatized to introduce hydrogen-bond donating groups, such as ureas, thioureas, or sulfonamides, while the pyrrolidine nitrogen acts as a Lewis base. This bifunctionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, leading to highly organized and stereoselective transition states.

Asymmetric Michael Addition of Aldehydes and Ketones to Nitroolefins

Organocatalysts derived from this compound have demonstrated high efficacy in the asymmetric Michael addition of carbonyl compounds (aldehydes and ketones) to nitroolefins. This reaction is of significant importance as the resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be converted into a variety of valuable chiral molecules, including γ-amino acids and substituted pyrrolidines.

Quantitative Data Summary

The following table summarizes the performance of various catalysts derived from this compound in the asymmetric Michael addition of aldehydes and ketones to nitroolefins.

| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| Pyrrolidine Sulfonamide | Propanal | β-Nitrostyrene | 10 | CH2Cl2 | RT | 2 | 95 | 95:5 | 99 | [1] |

| Pyrrolidine Sulfonamide | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | RT | 24 | 98 | 99:1 | 99 | [1] |

| Bifunctional Pyrrolidine | Butanal | (E)-Nitropent-1-ene | 20 | CH2Cl2 | RT | 48 | 99 | 92:8 | 84 | [2] |

| Bifunctional Pyrrolidine | Cyclohexanone | β-Nitrostyrene | 20 | Toluene | RT | 72 | >99 | 98:2 | 99 | [2] |

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be purified and dried according to standard procedures. Commercially available reagents should be used as received unless otherwise noted.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin Catalyzed by a Pyrrolidine Sulfonamide Derivative

This protocol is adapted from literature procedures for the Michael addition of aldehydes to nitroolefins.[1]

Materials:

-

(S)-Pyrrolidine trifluoromethanesulfonamide (B151150) catalyst

-

Aldehyde (e.g., Propanal)

-

Nitroolefin (e.g., β-Nitrostyrene)

-

Anhydrous solvent (e.g., CH2Cl2)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the nitroolefin (0.5 mmol) in the anhydrous solvent (1.0 mL) at room temperature is added the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (0.05 mmol, 10 mol%).

-

The aldehyde (1.5 mmol, 3.0 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin Catalyzed by a Bifunctional Pyrrolidine Derivative

This protocol is a general procedure based on the application of bifunctional pyrrolidine-based organocatalysts.[2]

Materials:

-

Bifunctional pyrrolidine-based organocatalyst

-

Ketone (e.g., Cyclohexanone)

-

Nitroolefin (e.g., β-Nitrostyrene)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a vial containing the bifunctional pyrrolidine-based organocatalyst (0.04 mmol, 20 mol%) is added the nitroolefin (0.2 mmol).

-

The anhydrous solvent (0.5 mL) is added, followed by the ketone (0.4 mmol, 2.0 equivalents).

-

The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours), with progress monitored by TLC.

-

After the reaction is complete, the solvent is removed in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Catalytic Cycle and Stereochemical Model

The widely accepted mechanism for the organocatalyzed Michael addition of carbonyl compounds to nitroolefins involves the formation of an enamine intermediate from the reaction of the carbonyl compound and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner. The bifunctional nature of the catalyst, with its hydrogen-bond donating moiety, is crucial for activating the nitroolefin and stabilizing the transition state, thereby dictating the stereochemical outcome of the reaction.

References

- 1. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals